(R)-Ethyl thiazolidine-4-carboxylate hydrochloride
Overview
Description
“®-Ethyl thiazolidine-4-carboxylate hydrochloride” is a chemical compound that is part of the thiazolidine family . Thiazolidines are heterocyclic compounds that contain a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . They have been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .
Synthesis Analysis
Thiazolidines can be synthesized through a stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline . The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .Molecular Structure Analysis
The molecular formula of “®-Ethyl thiazolidine-4-carboxylate hydrochloride” is C5H10ClNO2S .Chemical Reactions Analysis
Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It does not require any catalyst and the thiazolidine product remains stable .Scientific Research Applications
Synthesis and Safener Activity
In 2018, Zhao et al. discussed the synthesis of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates. These compounds, derived from l-cysteine methyl ester hydrochloride, showed protective effects on maize against chlorimuron-ethyl injury. The research also involved molecular docking modeling, highlighting the potential agricultural applications of these compounds (Li-xia Zhao et al., 2018).
Antihypertensive Activity
Li Zeng-chun's 2007 study synthesized thiazolidine-4-carboxylic acid from L-cysteine hydrochloride. The product showed significant antihypertensive effects in renal hypertensive rats, comparable to the drug captopril. This suggests potential therapeutic applications in controlling high blood pressure (Li Zeng-chun, 2007).
Antioxidant Activity
In 2014, Apotrosoaei et al. conducted a study on thiazolidin-4-ones derivatives, synthesized from ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid. These compounds showed significant antioxidant effects, with some derivatives demonstrating activities comparable to ascorbic acid. This points to the potential use of these derivatives as antioxidants (Maria Apotrosoaei et al., 2014).
Antimalarial Activity
A 2013 study by Solomon et al. synthesized new 4-aminoquinoline-derived thiazolidines and evaluated their antimalarial activity against strains of Plasmodium. Two compounds exhibited significant suppression of parasitaemia, suggesting their potential as antimalarial agents (V. Solomon et al., 2013).
Structural Analysis
Kamo et al. in 1979 conducted a population analysis of (R)-thiazolidine-4-carboxylic acid, refining the population of electrons in the molecule. This study provided insights into the structural aspects of the compound, which can be crucial for understanding its reactivity and interactions (Jun Kamo et al., 1979).
Safety And Hazards
The safety data sheet for a similar compound, Methyl thiazolidine-2-carboxylate hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Thiazolidine chemistry has been explored for various applications, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Future research may focus on improving the stability of thiazolidine products and exploring their potential applications in biomedicine .
properties
IUPAC Name |
ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLNYSSTHJCIU-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670013 | |
Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl thiazolidine-4-carboxylate hydrochloride | |
CAS RN |
86028-91-3 | |
Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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